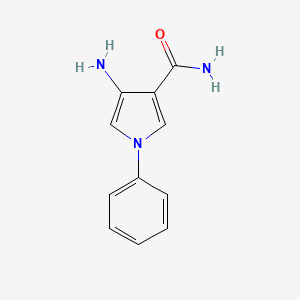
4-Amino-1-phenyl-1H-pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-phenyl-1H-pyrrole-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of an amino group and a carboxamide group on the pyrrole ring further enhances its chemical reactivity and potential for forming various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenyl-1H-pyrrole-3-carboxamide typically involves the reaction of an appropriate pyrrole derivative with an amine and a carboxylic acid derivative. One common method involves the cyclization of a suitable precursor, such as a nitrile or an ester, in the presence of an amine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Amino-1-phenyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-1-phenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
4-Amino-1-phenyl-1H-pyrrole-3-carboxamide can be compared with other similar compounds, such as:
2-Phenyl-1H-pyrrole-3-carboxamide: This compound has a similar structure but lacks the amino group, which may affect its reactivity and biological activity.
1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide: This compound features a pyrazole ring instead of a pyrrole ring, leading to different chemical and biological properties.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential for diverse applications.
生物活性
4-Amino-1-phenyl-1H-pyrrole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H10N4O
- Molecular Weight : 218.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound functions primarily as an enzyme inhibitor, particularly in pathways associated with cancer cell proliferation and inflammation. Its mechanism involves:
- Inhibition of Kinases : The compound has been shown to inhibit tyrosine kinases, which play crucial roles in cancer progression by regulating cell division and survival.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells, potentially protecting against damage that can lead to cancer.
- Interaction with Receptors : The compound may bind to specific receptors involved in inflammatory responses, thereby modulating immune responses.
Anticancer Activity
Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
The compound's ability to inhibit growth in these cell lines suggests its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Properties
In addition to its anticancer effects, preliminary studies have shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies
- In Vivo Studies on Tumor Growth : A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups (p<0.01). This highlights its potential for further development as an antitumor agent.
- Molecular Docking Studies : Computational studies using molecular docking techniques have revealed that the compound has a high binding affinity for the ATP-binding sites of various kinases, suggesting a strong potential for targeted therapy in cancers driven by these enzymes.
特性
CAS番号 |
88796-36-5 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC名 |
4-amino-1-phenylpyrrole-3-carboxamide |
InChI |
InChI=1S/C11H11N3O/c12-10-7-14(6-9(10)11(13)15)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,15) |
InChIキー |
NVGZDERAIUSBNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C(=C2)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















